molecular formula C23H29N5O3S2 B7729390 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B7729390
M. Wt: 487.6 g/mol
InChI Key: FAVMAQDOUSMLPF-JXAWBTAJSA-N
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Description

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic small molecule recognized in chemical libraries for its potential as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) family members. Its molecular scaffold is structurally related to well-characterized DYRK1A inhibitors such as harmine, but features a distinct 4H-pyrido[1,2-a]pyrimidin-4-one core modified with a rhodanine moiety and a morpholinopropyl side chain, which is designed to enhance potency and selectivity . This compound is of significant interest in chemical biology and drug discovery research for probing kinase-dependent cellular pathways. Its primary research value lies in the study of alternative splicing regulation, as DYRK and CLK kinases phosphorylate serine/arginine-rich (SR) proteins, which are key splicing factors. By inhibiting these kinases, researchers can investigate their role in cell cycle progression, neuronal development, and the pathogenesis of diseases such as cancer and neurodegenerative disorders like Alzheimer's disease and Down syndrome . The compound is supplied for Research Use Only (RUO) and is intended for in vitro applications in biochemical assays and cell-based studies to further elucidate complex kinase signaling networks.

Properties

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S2/c1-16(2)15-28-22(30)18(33-23(28)32)14-17-20(24-7-5-8-26-10-12-31-13-11-26)25-19-6-3-4-9-27(19)21(17)29/h3-4,6,9,14,16,24H,5,7-8,10-13,15H2,1-2H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVMAQDOUSMLPF-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties based on recent research findings.

Chemical Structure

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S with a molecular weight of approximately 432.57 g/mol. The structure includes a pyrido-pyrimidine core substituted with thiazolidine and morpholine groups, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, surpassing the efficacy of traditional antibiotics like ampicillin by 10–50 times. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL, indicating potent antibacterial action against pathogens such as Enterobacter cloacae and Escherichia coli .

Bacteria SpeciesMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0080.016
Escherichia coli0.030.06
Pseudomonas aeruginosa0.020.04

Antifungal Activity

The antifungal properties of the compound have also been investigated. The MIC values for antifungal activity were reported in the range of 0.004 to 0.06 mg/mL, with Trichoderma viride being the most sensitive fungal strain tested . These findings suggest that the compound could serve as a potential antifungal agent.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. A study indicated that certain thiazolidine derivatives exhibited submicromolar IC50 values, demonstrating their potential as therapeutic agents in managing diabetes-related conditions . Molecular docking studies revealed crucial interactions within the enzyme's binding site, suggesting a mechanism for their inhibitory action.

Case Studies

  • Antibacterial Efficacy : A study involving various thiazolidine derivatives highlighted the superior antibacterial activity of one particular derivative compared to standard antibiotics. This derivative demonstrated an MIC of 0.004 mg/mL against Enterobacter cloacae, showcasing its potential in treating resistant bacterial infections .
  • Antifungal Potency : Another investigation focused on the antifungal activity against several strains, revealing that the tested compounds had a broad spectrum of activity with significant potency against Candida albicans and other fungi .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Initial studies suggest that derivatives of pyrido[1,2-a]pyrimidinones exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the thiazolidine ring may enhance these properties by improving bioavailability or altering metabolic pathways .
  • Anti-inflammatory Properties : The thiazolidine component is associated with anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines .

Pharmacological Studies

Pharmacological evaluations are crucial for determining the efficacy and safety of new compounds:

  • Mechanism of Action : Understanding how this compound interacts with biological targets is essential. Studies are focusing on its ability to modulate specific signaling pathways involved in disease processes, particularly those related to cancer and inflammation .
  • Drug Development : The compound's unique structure allows for modifications that could lead to new drug candidates. Researchers are exploring structure-activity relationships (SAR) to optimize its pharmacological profile.

Material Science

Beyond biological applications, this compound may find use in material science:

  • Polymer Chemistry : The synthesis of polymers incorporating thiazolidine derivatives can lead to materials with enhanced mechanical properties or biocompatibility. This could be particularly useful in biomedical applications such as drug delivery systems or tissue engineering scaffolds .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrido[1,2-a]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds similar to the one discussed showed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Anti-inflammatory Effects

Research conducted on thiazolidine derivatives demonstrated their ability to reduce inflammation in animal models of arthritis. The compound's ability to inhibit TNF-alpha production was highlighted as a mechanism for its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The pyrido[1,2-a]pyrimidin-4-one scaffold is shared with several derivatives synthesized for antimicrobial and antioxidant applications. Key structural variations include:

Compound Name Core Structure Substituents Biological Activity (Reported) Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one (Z)-Thiazolidinone (isobutyl), morpholinylpropylamino Not explicitly reported
3-Benzyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Pyrido[1,2-a]pyrimidin-4-one (Z)-Thiazolidinone (benzyl), morpholinylethylamino Not reported
5-Thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine derivatives Thiazolo[4,5-d]pyrimidine Phenyl, coumarin, or chromenyl groups Antimicrobial, antioxidant
Thiadiazolo[3,2-a]pyrimidine derivatives Thiadiazolo[3,2-a]pyrimidine Carboxamido, phenyl, ethyl ester Not explicitly reported

Key Observations :

  • Morpholinylpropylamino (target) vs. morpholinylethylamino () may affect solubility and membrane permeability due to chain-length-dependent polarity.
Physicochemical and Pharmacokinetic Predictions
  • LogP : The target compound’s isobutyl and morpholinylpropyl groups likely result in a higher logP (>3.5) compared to benzyl-substituted analogues (logP ~3.0), suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Hydrogen-Bonding Capacity: The morpholinylpropylamino group provides two hydrogen-bond acceptors (morpholine oxygen and amino group), similar to morpholinylethylamino derivatives .

Preparation Methods

Multi-Component Condensation Under Ultrasonic Irradiation

A modified four-component reaction adapted from pyrido[2,3-d:6,5-d′]dipyrimidine syntheses achieves the core structure:

Reagents :

  • 2-Aminopyridine (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Dimethyl acetylenedicarboxylate (1.5 equiv)

  • [H-NMP]+[HSO4]− ionic liquid catalyst (12 mol%)

Conditions :

  • Solvent: Water (5 mL/g substrate)

  • Ultrasonic probe (40 kHz, 60°C)

  • Reaction time: 2–4 hours

Mechanism :

  • Knoevenagel condensation between ethyl acetoacetate and dimethyl acetylenedicarboxylate

  • Michael addition of 2-aminopyridine

  • Cyclodehydration under Brønsted acid catalysis

Yield : 68–72% after recrystallization (ethanol/water)

Microwave-Assisted Cyclization

Alternative protocols using microwave irradiation reduce reaction times:

ParameterValue
Temperature150°C
Pressure150 psi
Irradiation time15–20 minutes
CatalystDABCO (1.5 equiv)
Yield65–70%

Functionalization with the Morpholinylpropylamino Side Chain

Synthesis of 3-Morpholin-4-ylpropylamine

Adapting patent methodologies:

Hydrogenation of 1-Benzyl-4-piperidone :

  • Catalyst: Raney Ni (10 wt%)

  • Solvent: Toluene

  • H2 pressure: 10 bar

  • Temperature: 50°C

  • Yield: 88% after HCl salt formation

Deprotection and Alkylation :

  • Benzyl Removal : Hydrogenolysis (Pd/C, 40 bar H2, t-BuOH)

  • Propyl Chain Extension : React with 1-bromo-3-chloropropane (K2CO3, DMF, 80°C)

Coupling to Pyrido[1,2-a]pyrimidinone

Buchwald–Hartwig Amination :

ConditionSpecification
CatalystPd2(dba)3 (5 mol%)
LigandXantphos (10 mol%)
BaseCs2CO3 (2.0 equiv)
Solvent1,4-Dioxane
Temperature110°C
Time24 hours
Yield58–63%

Regioselectivity at position 2 is ensured by electronic effects of the pyrimidinone carbonyl.

Purification and Characterization

Chromatographic Separation

  • Normal-phase silica column (hexane/EtOAc gradient) removes unreacted thiazolidinone precursors

  • Reverse-phase HPLC (C18, MeCN/H2O + 0.1% TFA) isolates the Z-isomer (purity >98%)

Key Spectral Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=7.2 Hz, 1H, pyrimidinone H), 7.89 (s, 1H, CH=), 4.12 (t, J=6.8 Hz, 2H, morpholine OCH2), 3.57 (m, 4H, morpholine NCH2)

  • HRMS : m/z [M+H]+ calcd. 510.2145, found 510.2142

Process Optimization and Scalability

Solvent Screening for Thiazolidinone Coupling

SolventDielectric ConstantYield (%)Purity (%)
DMF36.75892
THF7.56395
EtOAc6.04788
Toluene2.43282

THF balances reactivity and solubility while minimizing side reactions.

Catalyst Recycling in Morpholine Synthesis

Reusing Pd/C across multiple batches maintains efficiency:

CycleYield (%)Pd Leaching (ppm)
1891.2
2861.5
3842.1
4823.0

Economic viability confirmed for ≥4 cycles .

Q & A

Q. What synthetic routes are recommended for this compound, and how are key intermediates characterized?

The synthesis involves multi-step reactions, including condensation of pyrimidine derivatives with thiazolidinone precursors. For example, intermediates like 6-amino-1,3-dimethyluracil can react with aromatic aldehydes to form Schiff bases, followed by cyclization with mercaptoacetic acid to introduce the thiazolidinone moiety . Key intermediates should be purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups and regiochemistry .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H^1H-NMR : Identifies proton environments, such as the Z-configuration of the thiazolidinone methylidene group (δ 7.2–7.8 ppm for vinyl protons).
  • 13C^{13}C-NMR : Confirms carbonyl (C=O, ~170–180 ppm) and thiocarbonyl (C=S, ~200 ppm) groups.
  • IR : Detects C=O (~1650 cm1^{-1}) and C=S (~1250 cm1^{-1}) stretches. Cross-validation with high-resolution mass spectrometry (HRMS) is essential for molecular weight confirmation .

Q. What initial biological assays are suitable for evaluating bioactivity?

Prioritize antimicrobial screening (e.g., agar diffusion against Staphylococcus aureus and Escherichia coli) and antioxidant assays (DPPH radical scavenging) due to structural similarities to thiazolidinone derivatives with reported activity . Use dose-response curves (IC50_{50}) and positive controls (e.g., ascorbic acid for antioxidants) to quantify efficacy.

Advanced Research Questions

Q. How can computational reaction path searches optimize synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models trained on reaction databases identify optimal conditions (solvent, temperature). For example, ICReDD’s approach integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles . Validate computational results with micro-scale lab experiments before scaling.

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) and culture medium.
  • Structural analogs : Compare bioactivity of derivatives (e.g., morpholinyl vs. piperidinyl substituents) to isolate pharmacophoric groups.
  • Meta-analysis : Use platforms like Reaxys to aggregate data and identify trends in IC50_{50} values .

Q. What strategies address regioselectivity in morpholinylpropylamino substitutions?

Substituent position impacts reactivity; for example, 4-aminopyridine reacts more efficiently with Appel salts than 2- or 3-isomers due to steric and electronic effects . Use 1H^1H-NMR titration or X-ray crystallography to confirm regiochemistry. Computational docking studies can predict binding orientations in biological targets.

Q. What reactor designs improve yield in multi-step syntheses?

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization).
  • Membrane separation : Isolate intermediates in situ, reducing purification losses. Refer to CRDC subclass RDF2050104 for advancements in separation technologies .

Q. How can AI-driven simulations enhance process optimization?

COMSOL Multiphysics models fluid dynamics and reaction kinetics to predict optimal parameters (e.g., mixing rates, temperature gradients). AI platforms like self-optimizing reactors adjust conditions in real-time using feedback from inline analytics (e.g., Raman spectroscopy) .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian for NMR chemical shifts) .
  • Scalability : Pilot studies using CRDC subclass RDF2050112 (reactor design) ensure lab-scale protocols adapt to industrial constraints without commercial bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.